molecular formula C12H10N4O3 B6013679 2-hydroxy-5-nitrobenzaldehyde 2-pyridinylhydrazone

2-hydroxy-5-nitrobenzaldehyde 2-pyridinylhydrazone

Cat. No.: B6013679
M. Wt: 258.23 g/mol
InChI Key: CUNAVCPCBQISRG-RIYZIHGNSA-N
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Description

2-hydroxy-5-nitrobenzaldehyde 2-pyridinylhydrazone (HNB-PH) is a chelating agent that is widely used in various fields of scientific research. It is a derivative of 2-hydroxy-5-nitrobenzaldehyde and is commonly used in the synthesis of various metal complexes. HNB-PH has been found to be an effective chelator for a number of metals, including iron, copper, and zinc. In

Mechanism of Action

The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde 2-pyridinylhydrazone involves the formation of a complex with the metal ion. The chelation process involves the coordination of the metal ion with the two nitrogen atoms of the pyridine ring and the oxygen atom of the hydrazone group. The resulting complex is stable and prevents the metal ion from interacting with other molecules in the system. This property makes this compound an effective chelator for various metals.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by chelating iron, which is essential for the growth of cancer cells. It has also been found to have neuroprotective effects by chelating copper, which is involved in the formation of amyloid plaques in the brain. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2-hydroxy-5-nitrobenzaldehyde 2-pyridinylhydrazone in lab experiments include its ability to chelate various metals, its stability, and its low toxicity. However, this compound has some limitations, including its poor solubility in water, which can limit its use in aqueous systems. Additionally, this compound can be affected by pH changes, which can affect its ability to chelate metals.

Future Directions

There are several future directions for research on 2-hydroxy-5-nitrobenzaldehyde 2-pyridinylhydrazone. One area of research is the development of new metal complexes using this compound as a chelating agent. These complexes can have various applications in fields such as catalysis, drug discovery, and material science. Another area of research is the development of new drugs for the treatment of various diseases using this compound as a starting point. Additionally, research can be done to improve the solubility of this compound in water, which can expand its use in aqueous systems. Finally, research can be done to investigate the effects of this compound on other metals and their biological functions.

Synthesis Methods

The synthesis of 2-hydroxy-5-nitrobenzaldehyde 2-pyridinylhydrazone involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with 2-pyridinylhydrazine in the presence of a suitable solvent and catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The purity of the synthesized product can be determined by various analytical techniques such as NMR, IR, and UV-Vis spectroscopy.

Scientific Research Applications

2-hydroxy-5-nitrobenzaldehyde 2-pyridinylhydrazone has been extensively used in scientific research due to its ability to chelate various metals. It is commonly used in the synthesis of metal complexes, which have a wide range of applications in fields such as catalysis, drug discovery, and material science. This compound has been found to be an effective chelator for iron, copper, and zinc, and has been used in various studies related to these metals. It has also been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.

Properties

IUPAC Name

4-nitro-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c17-11-5-4-10(16(18)19)7-9(11)8-14-15-12-3-1-2-6-13-12/h1-8,17H,(H,13,15)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNAVCPCBQISRG-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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